molecular formula C11H11N3O2S2 B14203525 5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine CAS No. 831218-45-2

5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine

Cat. No.: B14203525
CAS No.: 831218-45-2
M. Wt: 281.4 g/mol
InChI Key: KWMAJZSIMXSHGB-UHFFFAOYSA-N
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Description

5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with benzenesulfonyl and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to form corresponding sulfinyl or sulfhydryl derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can lead to a variety of triazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex heterocyclic compounds.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for developing new therapeutic agents.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine involves its interaction with molecular targets and pathways within biological systems. The benzenesulfonyl and methylsulfanyl groups may interact with enzymes or receptors, modulating their activity. The triazine ring can also participate in various biochemical processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine
  • 1,3,4-Thiadiazoles : Known for their antimicrobial and anticancer properties.
  • Thiazoles : Used in drugs for treating allergies, hypertension, and bacterial infections.
  • 1,2,4-Triazolopyrimidines : Exhibiting antitumor, antimalarial, and anti-inflammatory activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzenesulfonyl and methylsulfanyl groups with the triazine ring makes it a versatile compound for various applications.

Properties

CAS No.

831218-45-2

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

5-(benzenesulfonylmethylidene)-3-methylsulfanyl-2H-1,2,4-triazine

InChI

InChI=1S/C11H11N3O2S2/c1-17-11-13-9(7-12-14-11)8-18(15,16)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)

InChI Key

KWMAJZSIMXSHGB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CS(=O)(=O)C2=CC=CC=C2)C=NN1

Origin of Product

United States

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